



# The Structural Basis of PAD4 Function and a **Guide to Inhibitor Binding**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Pad4-IN-3 |           |
| Cat. No.:            | B12374927 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

Peptidylarginine deiminase 4 (PAD4) has emerged as a significant therapeutic target for a range of inflammatory diseases, autoimmune disorders, and cancers. This enzyme's central role in converting arginine residues to citrulline—a post-translational modification known as citrullination or deimination—links it to critical pathological processes, including the formation of neutrophil extracellular traps (NETs) and the generation of autoantigens in rheumatoid arthritis. [1][2][3] Understanding the intricate structural biology of PAD4 and the mechanisms by which inhibitors bind is paramount for the development of novel, effective therapeutics.

### The Structural Architecture of PAD4

The human PAD4 enzyme is a 74 kDa protein composed of 663 amino acids.[3] Its structure is characterized by two principal domains: an N-terminal domain (residues 1-300) and a Cterminal catalytic domain (residues 301-663).[3] Structurally, PAD4 exists as a head-to-tail homodimer, a conformation essential for its full catalytic activity.[3] The overall architecture is shared among other PAD isoforms, typically comprising an N-terminal cupredoxin-like domain, a central IgG-like domain, and the C-terminal catalytic domain which features an  $\alpha/\beta$  propeller structure.[3][4]

A critical feature of PAD4 is its dependence on calcium ions for activation. The enzyme possesses five calcium-binding sites.[5] Two of these sites bridge the N- and C-terminal domains, while the remaining three are located in the N-terminal domain.[5] The binding of Ca<sup>2+</sup> induces a significant conformational change, which is estimated to increase enzyme

### Foundational & Exploratory





activity by more than 10,000-fold.[3] This change is crucial for the formation of the active site cleft within the C-terminal domain.[5][6] In the absence of calcium, residues 158-171 in the N-terminal domain are highly disordered; upon calcium binding, this region forms a structured  $\alpha$ -helix.[5]

The active site itself is a negatively charged, U-shaped channel where the arginine substrate binds.[3] Several key residues are essential for catalysis:

- Cys645: The catalytic nucleophile that attacks the guanidinium group of the arginine substrate.[3][5]
- His471: Assists in the collapse of the tetrahedral intermediate.[7]
- Asp350 and Asp473: Act as "anchors," forming strong interactions with the substrate's guanidinium group through salt bridges.[3][7]

PAD4 is the only PAD isozyme with a nuclear localization signal (NLS) motif (P56PAKKKKST63), allowing it to translocate to the nucleus and citrullinate nuclear proteins like histones H3 and H4, thereby regulating gene expression.[3][5][8]

## **PAD4 Signaling and Pathological Involvement**

PAD4's best-characterized role is in the process of NETosis, a unique form of neutrophil cell death. Upon stimulation by various factors (e.g., pathogens, inflammatory cytokines), a signaling cascade is initiated that involves the production of reactive oxygen species (ROS) by NADPH oxidase and an increase in intracellular calcium levels.[9][10] This elevated calcium activates PAD4, which then citrullinates histones.[10][11] This modification neutralizes the positive charge of histones, leading to chromatin decondensation. The decondensed chromatin, mixed with granular proteins, is then expelled from the cell to form NETs, which trap and kill pathogens.[9][10][12] However, aberrant NET formation is implicated in the pathology of various diseases, including cancer progression and thrombosis.[1][11]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA) PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure—Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural characterization of human peptidyl-arginine deiminase type III by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 11. PAD4 and Its Inhibitors in Cancer Progression and Prognosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. library.hci.edu.au [library.hci.edu.au]
- To cite this document: BenchChem. [The Structural Basis of PAD4 Function and a Guide to Inhibitor Binding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374927#structural-biology-of-pad4-and-inhibitor-binding]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com